molecular formula C11H20N2O B12087637 [(1-Cyclopropanecarbonylpiperidin-4-yl)methyl](methyl)amine

[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl](methyl)amine

Cat. No.: B12087637
M. Wt: 196.29 g/mol
InChI Key: INHGNRFPCMDZRO-UHFFFAOYSA-N
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Description

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is a compound that features a piperidine ring substituted with a cyclopropanecarbonyl group and a methylamine group. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropanecarbonyl Group: This step involves the acylation of the piperidine ring with cyclopropanecarbonyl chloride under basic conditions.

    Attachment of the Methylamine Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Cyclopropanecarbonylpiperidin-4-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Cyclopropanecarbonylpiperidin-4-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropanecarbonyl group and the methylamine group on the piperidine ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H20N2O

Molecular Weight

196.29 g/mol

IUPAC Name

cyclopropyl-[4-(methylaminomethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C11H20N2O/c1-12-8-9-4-6-13(7-5-9)11(14)10-2-3-10/h9-10,12H,2-8H2,1H3

InChI Key

INHGNRFPCMDZRO-UHFFFAOYSA-N

Canonical SMILES

CNCC1CCN(CC1)C(=O)C2CC2

Origin of Product

United States

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